molecular formula C10H16 B1675403 Dipentene CAS No. 138-86-3

Dipentene

Cat. No.: B1675403
CAS No.: 138-86-3
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Description

Dipentene (CAS 138-86-3) is a cyclic monoterpene hydrocarbon, primarily a racemic mixture of limonene enantiomers (D- and L-limonene) . It is derived from the pyrolysis of natural rubber (NR) or the fractional distillation of turpentine . Structurally, this compound consists of two isoprene units cyclized into a six-membered ring with a characteristic lemon-like odor. It is widely used as a solvent in rubber processing, paints, adhesives, and cleaning agents due to its high solvency and biodegradability .

In environmental science, this compound serves as a key marker for tire wear particles (TWPs) containing NR, as it is generated during the pyrolysis of polyisoprene at temperatures below 800 K . Its stereoisomeric composition distinguishes it from (+)-limonene, a single enantiomer found in citrus fruits, which degrades more readily in environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentene can be synthesized through several methods, including the isomerization of alpha-pinene and beta-pinene, which are components of turpentine oil. The isomerization process involves heating these compounds in the presence of a catalyst such as phosphoric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from citrus peels through steam distillation. The extracted oil is then subjected to fractional distillation to isolate this compound. Another method involves the by-product recovery from the kraft paper-making process, where turpentine is separated and further distilled to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Dipentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, ozone

    Reducing agents: Hydrogen gas, palladium or platinum catalysts

    Halogenating agents: Chlorine, bromine

Major Products Formed:

    Oxidation products: Carveol, carvone, limonene oxide

    Reduction products: Menthane

    Substitution products: Halogenated this compound derivatives

Scientific Research Applications

Solvent Properties

Dipentene is widely utilized as a solvent in the formulation of paints, coatings, and varnishes. Its ability to dissolve resins, alkyds, and waxes makes it an essential component in:

  • Paints and Coatings : Used to enhance the flow and leveling properties of paints.
  • Industrial Cleaners : Effective in removing grease and oils from machinery and surfaces.
  • Adhesives : Acts as a solvent for adhesives used in various manufacturing processes .

Cleaning Products

Due to its degreasing capabilities, this compound serves as a substitute for chlorinated solvents in cleaning applications. It is employed in:

  • Electronic Industry : For cleaning electronic components without leaving harmful residues.
  • Household Cleaning Products : Included in formulations for surface cleaners and degreasers .

Flavoring and Fragrance

This compound's pleasant citrus aroma makes it a popular ingredient in:

  • Cosmetics : Used in perfumes, soaps, and personal care products for its fragrance properties.
  • Food Industry : Acts as a flavoring agent in various food products, including beverages and confectionery .

Gallstone Solubilization

This compound has been investigated for its potential medicinal properties, particularly in the treatment of gallstones. Clinical studies have shown that it can effectively dissolve cholesterol-containing gallstones due to its solubilizing properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in:

  • Antiseptics : As an active ingredient in formulations designed to inhibit microbial growth.
  • Preservatives : In food and cosmetic products to extend shelf life by preventing spoilage .

Pest Control

This compound has shown efficacy as a natural insecticide. Its application includes:

  • Larvicidal Activity : Effective against mosquito larvae, providing an environmentally friendly alternative to synthetic pesticides .
  • Fungicidal Properties : Used to control fungal infections in crops, contributing to sustainable agricultural practices .

Industrial Use Case

A study conducted on the use of this compound as a solvent revealed that it significantly improved the performance of paints by enhancing drying times and reducing viscosity without compromising the quality of the finish. The study highlighted this compound's effectiveness compared to traditional solvents, leading to reduced volatile organic compound emissions during application .

Pharmaceutical Research

In clinical trials assessing the efficacy of this compound as a gallstone solubilizer, patients treated with this compound exhibited significant reductions in gallstone size compared to control groups receiving standard treatments. This finding suggests potential for further research into this compound's therapeutic applications in gastroenterology .

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) by regulatory agencies when used within established limits in food products. However, safety assessments are ongoing to evaluate its long-term effects when used in cosmetics and pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Dipentene vs. Limonene

Property This compound (+)-Limonene
Chemical Structure Racemic mixture (D- and L-limonene) Single enantiomer (D-limonene)
Primary Sources Turpentine distillation, NR pyrolysis Citrus peels, essential oils
Thermal Stability Dominant at 300°C pyrolysis Degrades faster due to isomer purity
Applications Industrial solvents, rubber reclaiming Cosmetics, food flavoring, cleaners
Environmental Role TWP marker for NR Less persistent; biodegradable

This compound vs. Isoprene

Isoprene (C₅H₈), the monomer of NR, contrasts with this compound (C₁₀H₁₆) as follows:

  • Pyrolysis Behavior: this compound forms via β-bond cleavage and cyclization of polyisoprene at 300°C, while isoprene is released as a monomer. The isoprene/dipentene ratio increases with smaller TWP particle sizes and thermal aging due to crosslink density changes .
  • Analytical Utility : this compound is preferred for TWP quantification due to its stability, whereas isoprene’s volatility complicates detection .

This compound vs. Styrene and Vinylcyclohexene

  • Styrene: A monomer from polystyrene, styrene/dipentene ratios in environmental samples differentiate tire wear (high this compound) from asphalt pavement wear (high styrene) .
  • Vinylcyclohexene : A dimer from styrene-butadiene rubber (SBR) pyrolysis, it serves as a marker for SBR in TWPs, unlike this compound’s specificity to NR .

Thermal Degradation and Reaction Pathways

Pyrolysis Behavior

Table 1: Pyrolysis Products of NR at Different Temperatures

Temperature (°C) This compound Yield (%) Benzene Yield (%) Key Secondary Products
300 45.2 (peak at 45 min) 12.1 Xylene, toluene
400 22.5 43.9 Naphthalene, ethylbenzene

At 300°C, this compound dominates via β-bond cleavage and cyclization. Above 400°C, it undergoes dehydrogenation and dealkylation to form benzene, toluene, and xylene (BTX) .

Reaction Mechanisms

  • Isomerization: this compound converts to terpinolene, α-terpinene, and γ-terpinene .
  • Hydrogenation : Forms p-cymene, a precursor for synthetic resins .
  • Environmental Degradation : Biodegradation pathways differ from (+)-limonene, leading to slower breakdown in soil and water .

Industrial and Environmental Significance

Composition Variability in Industrial Grades

Table 2: Composition of Industrial this compound Grades

Grade Major Components Applications
A 79.08% this compound, 10.51% p-cymene Solvents, resin synthesis
B High eucalyptol content Extraction of eucalyptol
C Open-chain terpenes, aromatics Feedstock for p-cymene production

Environmental Monitoring

  • TWP Analysis : this compound’s stability makes it a reliable marker for NR in road dust, while styrene and vinylcyclohexene indicate SBR and asphalt sources .
  • Thermal Aging Effects : Crosslink density in aged rubber increases isoprene/dipentene ratios, complicating TWP quantification .

Biological Activity

Dipentene, also known as D-limonene, is a monoterpene commonly found in the essential oils of citrus fruits and other plants. It has garnered significant attention in recent years due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound is a cyclic monoterpene with the molecular formula C10H16C_{10}H_{16}. Its structure consists of two isoprene units, which contribute to its unique properties. The compound is characterized by its pleasant citrus aroma and is widely used in food flavoring, perfumes, and cleaning products.

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer effects across various cancer types:

  • Mechanism of Action : this compound induces apoptosis (programmed cell death) in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax. It has been shown to promote autophagy, enhancing the apoptotic process in lung cancer cells .
  • In Vivo Studies : In animal models, this compound has been reported to inhibit tumor growth effectively. For instance, a study involving nude mice demonstrated that treatment with this compound resulted in a significant reduction in tumor size and weight compared to control groups .
StudyCancer TypeDose (mg/kg)Tumor Weight (g)Tumor Volume (mm³)
Ji et al. (2018)Lung Cancer4000.48867.44
Ji et al. (2018)Lung Cancer6000.31577.08

3. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens:

  • Antibacterial Effects : Research indicates that this compound disrupts bacterial cell membranes and inhibits energy metabolism, leading to cell death . It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : this compound also demonstrates antifungal properties by damaging fungal cell walls and interfering with gene expression related to growth and reproduction .

4. Anti-inflammatory Effects

This compound has been identified as a natural anti-inflammatory agent:

  • Mechanism : It modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and mediators . This action has implications for conditions like arthritis and other inflammatory diseases.
  • Case Studies : In animal studies, this compound administration resulted in reduced inflammation markers, suggesting its potential as an adjunct therapy for inflammatory conditions .

5. Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound:

  • Mechanism : this compound may protect neuronal cells from oxidative stress and inflammation by activating signaling pathways that promote cell survival .
  • Research Findings : Animal models have shown that this compound can improve recovery from peripheral nerve injuries and reduce symptoms associated with neurodegenerative diseases like Alzheimer's .

6. Safety and Toxicology

While this compound is generally recognized as safe for use in food products, its safety profile must be considered in therapeutic applications:

  • Toxicity Studies : Research indicates that high doses may lead to adverse effects; however, therapeutic doses are typically well tolerated .
  • Regulatory Status : this compound is approved for use in food and cosmetics by regulatory agencies such as the FDA.

Q & A

Basic Research Questions

Q. What experimental methods are used to elucidate the structural isomerism of dipentene and its relationship to limonene?

this compound, the racemic mixture of d- and l-limonene, is structurally characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). Its optical inactivity distinguishes it from enantiomeric limonene forms. Historical studies confirmed its structure through isomerization experiments and comparison with synthetic derivatives, such as catalytic dehydrogenation products like p-cymene .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

this compound is synthesized via isomerization of α-pinene or limonene using acid catalysts (e.g., sulfuric acid) or thermal methods. A validated approach involves distilling crude turpentine and fractionating the terpene hydrocarbons. Purity is ensured through repeated distillation over sodium to remove impurities like cineol .

Q. How are physicochemical properties such as boiling point, flash point, and solubility determined for this compound?

Key properties are measured using ASTM methods:

  • Boiling point : 175–177°C (closed-cup) .
  • Flash point : 45°C (closed-cup), classified as a Category 3 flammable liquid .
  • Solubility : Miscible with organic solvents (e.g., ethanol, ether); immiscible with water. Hansen Solubility Parameters (HSP) are used to predict solvent efficacy, with a KB value of 60–100 indicating strong solvency for non-polar soils .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • PPE : Nitrile gloves (0.11 mm minimum thickness), chemical-resistant aprons, and goggles .
  • Ventilation : Local exhaust ventilation to limit vapor exposure (no established occupational exposure limits) .
  • Storage : Cool, dry, well-ventilated areas away from oxidizers (e.g., chlorates, peroxides) .
  • Emergency measures : Eye wash stations, emergency showers, and inert adsorbents for spills .

Advanced Research Questions

Q. How does this compound’s solvent efficacy compare to traditional solvents like toluene or D-limonene in industrial cleaning applications?

this compound’s solvent power is quantified via KB (Kauri-Butanol) values (60–100), outperforming mineral spirits (KB 37) but less potent than toluene (KB 105). Its biodegradability and low toxicity make it preferable for formulations targeting polar and non-polar soils. Experimental designs compare dissolution rates of standardized contaminants (e.g., greases, resins) under controlled temperatures and agitation .

Q. What parameters optimize catalytic dehydrogenation of this compound to p-cymene in pilot-scale reactors?

Key parameters include:

  • Temperature : 280–300°C .
  • Catalyst : Metal oxides (e.g., Pt/Al₂O₃) or zeolites.
  • Flow rates : 4.0 L/h this compound with 2.0 L/min nitrogen carrier gas . Post-reaction, vacuum distillation achieves p-cymene purity >99% (mass ratio 1.81:1 this compound-to-product). Ultrasonic sprayers in gasifiers enhance yield to 98.16% .

Q. How can researchers design robust toxicity studies to address gaps in this compound’s reproductive and carcinogenic risks?

  • In vivo models : OECD Guideline 443 (extended one-generation reproductive toxicity study) using rodents exposed to 50–500 mg/kg/day doses.
  • Endpoints : Fertility indices, teratogenicity, and histopathological analysis of reproductive organs .
  • Carcinogenicity : Two-year bioassays per NTP protocols, with conflicting data from New Jersey studies requiring meta-analysis of existing datasets .

Q. What mechanisms underlie this compound-induced skin sensitization, and how can predictive assays mitigate risks?

this compound’s oxidation metabolites (e.g., limonene-1,2-oxide) act as haptens, binding to skin proteins and triggering Type IV hypersensitivity. The EC3T assay (OECD 497) quantifies sensitization potency using murine local lymph node proliferation. Mitigation strategies include formulating with antioxidants (e.g., BHT) to inhibit oxidation .

Q. How do researchers reconcile contradictory data on this compound’s environmental toxicity across aquatic species?

Standardized OECD 201/202 tests reveal species-specific LC₅₀ variations (e.g., Daphnia magna vs. fish). Meta-regression analyses adjust for factors like water hardness and dissolved organic carbon. Chronic toxicity studies (28-day exposure) assess bioaccumulation potential (log Kow = 4.83) .

Q. What computational models predict this compound’s reactivity in large-scale industrial processes?

Density Functional Theory (DFT) simulations model reaction pathways (e.g., dehydrogenation, oxidation). Parameters like activation energy and transition states are validated against experimental GC-MS and FTIR data. Pilot-scale reactors integrate computational fluid dynamics (CFD) to optimize heat/mass transfer .

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
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InChI Key

XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Molecular Formula

C10H16
Record name DIPENTENE
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Related CAS

9003-73-0
Record name Polylimonene
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DSSTOX Substance ID

DTXSID2029612
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Molecular Weight

136.23 g/mol
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Physical Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon.
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Boiling Point

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F
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Flash Point

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F
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Solubility

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether.
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Density

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/
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Impurities

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).
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Color/Form

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid

CAS No.

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0
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Melting Point

-40 °F (USCG, 1999), -95.5 °C, -40 °F
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Synthesis routes and methods I

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
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Synthesis routes and methods II

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
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20%
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Retrosynthesis Analysis

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